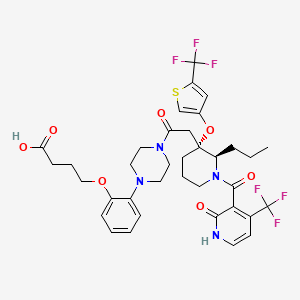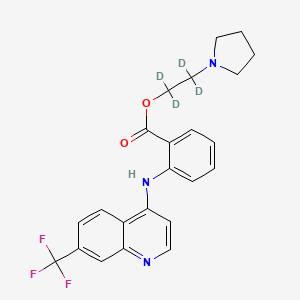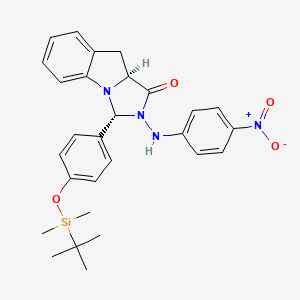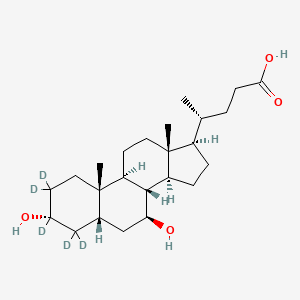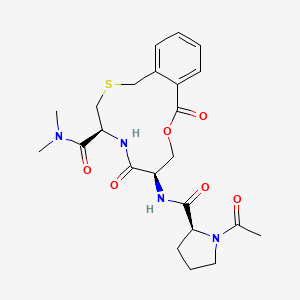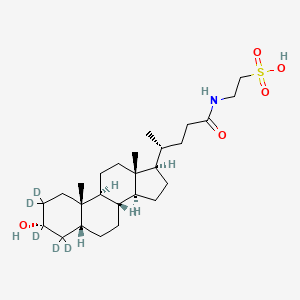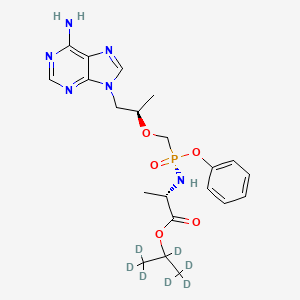
Tenofovir alafenamide-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tenofovir alafenamide-d7 is a deuterated analog of tenofovir alafenamide, a prodrug of tenofovir. Tenofovir alafenamide is a nucleoside analog reverse transcriptase inhibitor used primarily for the treatment of chronic hepatitis B virus infection and HIV-1 infection. The deuterated version, this compound, is labeled with seven deuterium atoms, which can be used in pharmacokinetic studies to trace the drug’s metabolism and distribution in the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tenofovir alafenamide-d7 involves multiple steps, starting from the preparation of deuterated intermediates. The key steps include:
Preparation of Deuterated Intermediates: The synthesis begins with the preparation of deuterated intermediates, such as deuterated adenine derivatives.
Formation of Tenofovir Alafenamide: The deuterated intermediates are then reacted with appropriate phosphonamidate reagents to form this compound. This step typically involves the use of protecting groups and specific reaction conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as chromatography to remove any impurities and obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up Reactions: The reactions are scaled up using larger reactors and optimized conditions to ensure consistent quality and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the final product.
Regulatory Compliance: The production process adheres to regulatory guidelines to ensure the safety and efficacy of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tenofovir alafenamide-d7 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert the compound into reduced forms, which may have different pharmacological properties.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution Reagents: Substitution reactions often involve reagents such as halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacokinetic and pharmacodynamic properties, which are studied for potential therapeutic applications.
Applications De Recherche Scientifique
Tenofovir alafenamide-d7 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated compound is used in pharmacokinetic studies to trace the drug’s metabolism and distribution in the body.
Drug Development: It is used in drug development to study the effects of deuteration on the pharmacological properties of the compound.
Biological Research: The compound is used in biological research to study its effects on viral replication and cellular processes.
Medical Research: It is used in medical research to develop new treatments for chronic hepatitis B and HIV-1 infections.
Industrial Applications: The compound is used in the pharmaceutical industry to develop new formulations and delivery methods for antiviral drugs.
Mécanisme D'action
Tenofovir alafenamide-d7 exerts its effects by inhibiting the reverse transcriptase enzyme of the hepatitis B virus and HIV-1. The compound is converted into its active form, tenofovir diphosphate, within the cells. Tenofovir diphosphate competes with the natural substrate, deoxyadenosine triphosphate, and incorporates into the viral DNA, causing chain termination and inhibiting viral replication. The deuterated version, this compound, follows the same mechanism of action but allows for more precise tracking in pharmacokinetic studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tenofovir Disoproxil Fumarate: Another prodrug of tenofovir, used for the treatment of HIV and hepatitis B.
Emtricitabine: A nucleoside reverse transcriptase inhibitor used in combination with tenofovir for HIV treatment.
Lamivudine: Another nucleoside reverse transcriptase inhibitor used for HIV and hepatitis B treatment.
Uniqueness of Tenofovir Alafenamide-d7
This compound is unique due to its deuterated nature, which allows for more precise pharmacokinetic studies. The deuterium atoms provide stability and enable researchers to trace the drug’s metabolism and distribution more accurately compared to non-deuterated versions. This makes it a valuable tool in drug development and research.
Propriétés
Formule moléculaire |
C21H29N6O5P |
|---|---|
Poids moléculaire |
483.5 g/mol |
Nom IUPAC |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33+/m1/s1/i1D3,2D3,14D |
Clé InChI |
LDEKQSIMHVQZJK-OEIOQOPWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)[C@H](C)N[P@](=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |
SMILES canonique |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


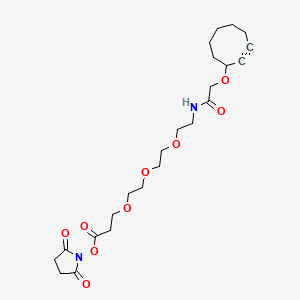


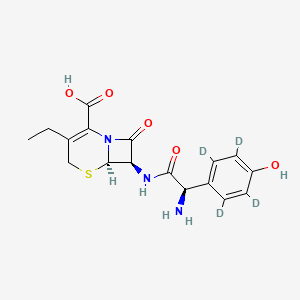
![(2Z,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B12419330.png)
